
2-(Pyrrolidin-1-yl)thiazol-4-amine
Übersicht
Beschreibung
“2-(Pyrrolidin-1-yl)thiazol-4-amine” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important heterocycle that exhibits a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, has sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, thiazoles are known to exhibit a wide range of biological activities, which can be affected by substituents on a particular position of the thiazole ring .Wissenschaftliche Forschungsanwendungen
Computational Analysis and Chemical Properties
- Dynamic Tautomerism and Divalent N(I) Character : N-(Pyridin-2-yl)thiazol-2-amine, a compound similar in structure to 2-(Pyrrolidin-1-yl)thiazol-4-amine, exhibits dynamic tautomerism and divalent N(I) character, indicating a complex isomeric and electronic structure that could be relevant for designing drugs and materials with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Chemical Reactions
- Synthesis of Thiazolidin-4-ones and Thiazinan-4-ones : Utilizing 1-(2-aminoethyl)pyrrolidine as an amine precursor demonstrates the potential for creating novel compounds that could serve as acetylcholinesterase inhibitors, highlighting the synthetic versatility of pyrrolidine-based compounds (Neves et al., 2019).
- Anticancer Activity of Arylazothiazoles and Thiadiazoles : The use of a pyrrolidine derivative in synthesizing arylazothiazoles and thiadiazoles with promising anticancer activity indicates the potential biomedical applications of pyrrolidine-based compounds (Gomha et al., 2015).
Biological Applications
- Acetylcholinesterase Inhibition : The research on thiazolidin-4-one and thiazinan-4-one derivatives originating from pyrrolidine-based amines underscores their potential as acetylcholinesterase inhibitors, offering a basis for developing new therapeutic agents (Neves et al., 2019).
- Catalytic Applications : Divalent ytterbium complexes incorporating pyrrolidine derivatives have been identified as effective catalysts for intermolecular hydrophosphination and hydroamination reactions, showcasing the utility of pyrrolidine-based ligands in catalysis (Basalov et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition of Copper : A study focusing on 4-(pyridin-3-yl) thiazol-2-amine, which shares functional groups with this compound, revealed its effectiveness as a corrosion inhibitor for copper, suggesting potential applications in protecting metal surfaces (Farahati et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt .
Mode of Action
It’s worth noting that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For example, some pyrrolidine derivatives have shown undesirable activity against the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Result of Action
It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .
Biochemische Analyse
Biochemical Properties
2-(Pyrrolidin-1-yl)thiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the pyrrolidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, such as protein kinase C and mitogen-activated protein kinases . These interactions can lead to alterations in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity . These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular antioxidant defenses and modulating signaling pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the flux of metabolites through these pathways . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFKEXSDQAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



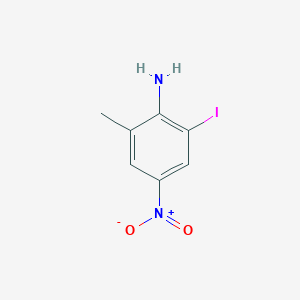

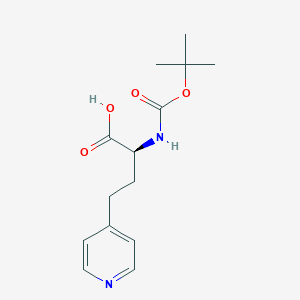


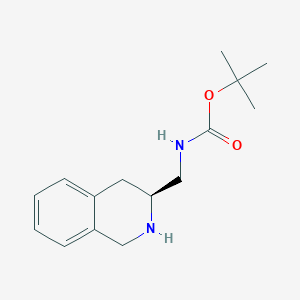
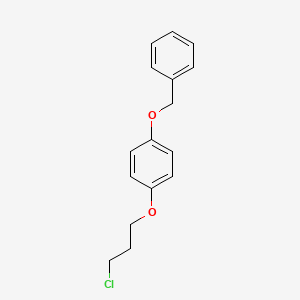
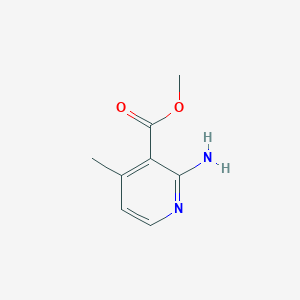




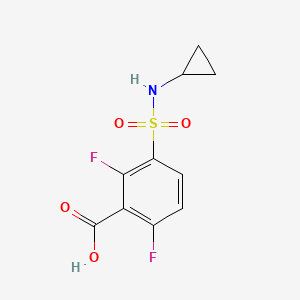
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)